molecular formula C11H20Cl2N4O B1486181 1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 2208273-44-1

1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Cat. No.: B1486181
CAS No.: 2208273-44-1
M. Wt: 295.21 g/mol
InChI Key: RYGRILJTALLUQY-UHFFFAOYSA-N
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Description

1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a tetrahydroimidazo[1,5-a]pyrazine core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyrazine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The morpholine ring is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency .

Chemical Reactions Analysis

1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced or modified using different nucleophiles under suitable conditions.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules

Scientific Research Applications

1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .

Mechanism of Action

The mechanism of action of 1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular function, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride can be compared with other similar compounds, such as:

    1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound shares a similar core structure but differs in the attached functional groups, leading to different chemical and biological properties.

    5,6,7,8-tetrahydro[1,2,4]-triazolo[4,3-a]pyrazines: These compounds have a triazole ring instead of a morpholine ring, resulting in distinct reactivity and applications.

    Pyrazolo[3,4-d]pyrimidine:

Properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-2-15-9-13-10(11(15)7-12-1)8-14-3-5-16-6-4-14;;/h9,12H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGRILJTALLUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=C2CN1)CN3CCOCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
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1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
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1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
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1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
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1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

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